molecular formula C86H146N2O8 B15160294 3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid CAS No. 748799-87-3

3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid

Cat. No.: B15160294
CAS No.: 748799-87-3
M. Wt: 1336.1 g/mol
InChI Key: XBJNXIKSPNYHAH-UHFFFAOYSA-N
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Description

3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-bis(methoxycarbonyl)benzoic acid with thionyl chloride to form dimethyl-5-(chlorocarbonyl)isophthalate. This intermediate is then reacted with 5-aminoisophthalic acid in the presence of N,N-Dimethylacetamide to yield 5-(3,5-bis(methoxycarbonyl)benzamido)isophthalic acid. The final step involves hydrolysis of the ester groups to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The benzamido groups can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence the behavior of biological molecules and materials, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(hexadecyloxy)benzoic acid: Shares similar long alkyl chains but lacks the benzamido groups.

    5-(3,5-bis(methoxycarbonyl)benzamido)isophthalic acid: An intermediate in the synthesis of the target compound, with similar structural features.

Uniqueness

3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid is unique due to its combination of benzamido groups and long alkyl chains, which confer specific chemical and physical properties not found in simpler analogs. This uniqueness makes it valuable for specialized applications in various scientific fields .

Properties

CAS No.

748799-87-3

Molecular Formula

C86H146N2O8

Molecular Weight

1336.1 g/mol

IUPAC Name

3,5-bis[(3,5-dihexadecoxybenzoyl)amino]-4-methylbenzoic acid

InChI

InChI=1S/C86H146N2O8/c1-6-10-14-18-22-26-30-34-38-42-46-50-54-58-62-93-78-66-75(67-79(72-78)94-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-2)84(89)87-82-70-77(86(91)92)71-83(74(82)5)88-85(90)76-68-80(95-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-3)73-81(69-76)96-65-61-57-53-49-45-41-37-33-29-25-21-17-13-9-4/h66-73H,6-65H2,1-5H3,(H,87,89)(H,88,90)(H,91,92)

InChI Key

XBJNXIKSPNYHAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2C)NC(=O)C3=CC(=CC(=C3)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)C(=O)O)OCCCCCCCCCCCCCCCC

Origin of Product

United States

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